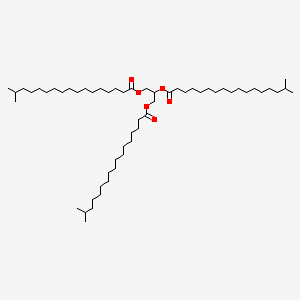
Triisostearin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(I-18:0/i-18:0/i-18:0), also known as TG(54:0) or triacylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-18:0/i-18:0/i-18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-18:0/i-18:0/i-18:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-18:0/i-18:0/i-18:0) is primarily located in the membrane (predicted from logP) and adiposome.
Applications De Recherche Scientifique
Thermal Properties
- Triisostearin has been studied for its thermal properties using adiabatic and differential scanning calorimetry. This research provided insights into the specific heat capacities of two polymorphic forms of tristearin, shedding light on its entropy and enthalpies of fusion (Matović et al., 2005).
Lubricant and Surface Interaction
- Investigations into the friction characteristics of stearic acid-formulated oil revealed the impact of surface roughness on friction. This study, utilizing tristearin, highlighted the effects of surface texture on lubricated friction under various speeds, providing valuable information for industrial applications (Masuko, Aoki, & Suzuki, 2005).
Nanocarrier Systems
- Research on cationic lipid nanosystems, involving tristearin, explored their potential as carriers for nucleic acids. This work assessed the cytotoxicity, stability, and efficiency of these nanosystems, offering insights into their applications in drug delivery and gene therapy (Cortesi et al., 2014).
Hydrogen-Rich Layer Applications
- Thin tristearin deposits have been used as stable, hydrogen-rich layers in neutron metrology. These layers were essential for recoil proton telescopes and for determining cross-section ratios in nuclear studies (Stolarz et al., 2011).
Crystallization Behavior in Oil Blends
- A study on the pre-nucleation behavior of tristearin in oil blends used fluorescence polarization spectroscopy and molecular mechanics simulations. This research provided a deeper understanding of the microviscosity changes before crystallization, relevant to food science and material engineering (Dibildox‐Alvarado et al., 2010).
Alternative Delivery Systems
- Tristearin has been employed in developing alternative delivery systems for sustained protein release. This application, crucial in pharmaceuticals, utilized triglyceride matrices to achieve a continuous release of proteins over extended periods (Mohl & Winter, 2004).
Propriétés
Numéro CAS |
26942-95-0 |
|---|---|
Nom du produit |
Triisostearin |
Formule moléculaire |
C57H110O6 |
Poids moléculaire |
891.5 g/mol |
Nom IUPAC |
2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate |
InChI |
InChI=1S/C57H110O6/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(58)61-49-54(63-57(60)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6)50-62-56(59)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4/h51-54H,7-50H2,1-6H3 |
Clé InChI |
JNAYPSWVMNJOPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Autres numéros CAS |
26942-95-0 |
Description physique |
Liquid Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)


![7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-](/img/structure/B1595949.png)




